Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-aminopyrazole with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve higher yields and purity. This may include the use of microwave irradiation to accelerate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a bioactive molecule with applications in enzyme inhibition and receptor modulation.
Medicine: It is being investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate can be compared with other similar compounds in the pyrazolopyridine family:
Pyrazolo[1,5-a]pyrimidines: These compounds have similar structural features but differ in their ring fusion and functional groups.
Pyrazolo[3,4-b]pyridines: These compounds have a different ring fusion pattern, leading to distinct chemical and biological properties.
Uniqueness: The uniqueness of this compound lies in its specific ring fusion and functional groups, which confer unique chemical reactivity and biological activity compared to other pyrazolopyridine derivatives .
Properties
Molecular Formula |
C9H8N2O3 |
---|---|
Molecular Weight |
192.17 g/mol |
IUPAC Name |
methyl 4-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-14-9(13)6-5-10-11-4-2-3-7(12)8(6)11/h2-5,12H,1H3 |
InChI Key |
DWEOSTHKZJGTHT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=CC=CN2N=C1)O |
Origin of Product |
United States |
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